Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-
Description
Structural Breakdown of the IUPAC Name
- Parent structure : The core is acetamide (CH₃CONH₂), a derivative of acetic acid where the hydroxyl group is replaced by an amine.
- Substituent at the α-carbon : A thioether group (-S-) bridges the acetamide’s α-carbon to the 1,2,4-triazino[5,6-b]indol-3-yl moiety. The "thio" prefix denotes sulfur substitution in place of oxygen.
- Fused heterocyclic system :
- Indole : A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
- 1,2,4-Triazine : A six-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
- Fusion notation [5,6-b] : The triazine ring is fused to the indole such that triazine atoms 5 and 6 align with indole positions 5 and 6.
- Substituents on the triazinoindol system :
- N-substituent on acetamide : A 3-methylbutyl group (-CH₂CH(CH₂CH₃)CH₂-) attached to the acetamide’s nitrogen, forming a branched alkyl chain.
Molecular and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₅N₅OS | |
| Molecular Weight | 371.500 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Refractive Index | 1.654 | |
| Partition Coefficient (LogP) | 3.97 |
The molecular formula C₁₉H₂₅N₅OS confirms 19 carbon atoms, 25 hydrogens, 5 nitrogens, 1 oxygen, and 1 sulfur. The density of 1.3 g/cm³ suggests moderate compactness, while the LogP of 3.97 indicates lipophilicity, aligning with the presence of nonpolar alkyl chains.
Key Structural Features
- Triazinoindol Core : The fusion of 1,2,4-triazine and indole creates a planar, π-conjugated system that may influence electronic properties and binding interactions.
- Thioether Linkage : The sulfur atom introduces potential for hydrogen bonding and redox activity, distinguishing it from oxygen-based ethers.
- Branching at N-3-Methylbutyl : The isoamyl group enhances steric bulk, potentially affecting solubility and molecular recognition.
Properties
Molecular Formula |
C19H25N5OS |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C19H25N5OS/c1-5-13-6-7-15-14(10-13)17-18(24(15)4)21-19(23-22-17)26-11-16(25)20-9-8-12(2)3/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,20,25) |
InChI Key |
FCQCZTIKYNPNIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NCCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of Acetamide Core
The acetamide backbone can be prepared using:
- Dehydration of Ammonium Acetate : Heating ammonium acetate results in the formation of simple acetamides.
- Ammonolysis Reaction : Reacting acetylacetone with ammonia under controlled conditions produces the amide group.
Thioether Group Addition
The sulfur atom in the thioether group is introduced via nucleophilic substitution:
Final Coupling Reaction
The final step involves coupling the functionalized triazino-indole derivative with N-(3-methylbutyl)acetamide:
- This reaction is performed under inert conditions to prevent side reactions.
- Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for optimal solubility and reaction efficiency.
Reaction Conditions
Key parameters for successful synthesis include:
- Temperature Control : Most steps require precise heating to facilitate cyclization and coupling reactions.
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates and yields.
- Catalysts : Acid or base catalysts may be employed to drive specific steps, such as amide bond formation or thiol alkylation.
Characterization Techniques
After synthesis, the compound's structure and purity are confirmed using:
- Nuclear Magnetic Resonance (NMR) : Verifies chemical shifts corresponding to functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight (371.5 g/mol for this compound).
- Infrared Spectroscopy (IR) : Identifies characteristic bonds (e.g., C=O stretch for amides).
- Elemental Analysis : Ensures stoichiometric accuracy.
Summary Table of Synthesis Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Formation of acetamide | Ammonium acetate or acetylacetone + NH₃ | Creates amide backbone |
| Triazine ring synthesis | Hydrazine + cyanuric chloride | Forms triazine core |
| Indole attachment | Indole derivatives + electrophile | Adds indole moiety |
| Thioether linkage | Thiol + alkyl halide | Introduces sulfur functionality |
| Final coupling | N-(3-methylbutyl)acetamide + triazino-indole derivative | Constructs final molecule |
Challenges in Synthesis
- Side Reactions : The presence of reactive intermediates may lead to by-products.
- Yield Optimization : Multi-step synthesis often results in cumulative yield loss.
- Purification : Removing impurities from each step requires advanced techniques like column chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- exhibit significant anticancer properties. For instance, derivatives of triazinoindole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of triazinoindole derivatives that showed promising activity against different cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research has demonstrated that certain triazinoindole derivatives possess potent antibacterial and antifungal activities. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .
Neuroprotective Effects
Emerging studies suggest that triazinoindole compounds may have neuroprotective effects. These compounds could potentially be used in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .
Agricultural Applications
Pesticides and Herbicides
The unique structure of Acetamide derivatives allows for the exploration of their use as agrochemicals. Research has shown that certain derivatives can act as effective pesticides or herbicides, targeting specific pathways in pests while minimizing harm to beneficial organisms. This application is crucial for sustainable agriculture practices .
Materials Science
Polymer Synthesis
Acetamide derivatives have potential applications in materials science, particularly in the synthesis of polymers with specific properties. The introduction of triazinoindole moieties into polymer chains can enhance thermal stability and mechanical strength. This can lead to the development of advanced materials suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induced apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Neuroprotective agents | Mitigated oxidative stress in neuronal cells | |
| Agricultural Science | Pesticides and herbicides | Targeted pest pathways with minimal impact on beneficial organisms |
| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
Case Studies
- Anticancer Activity Study : A series of triazinoindole derivatives were synthesized and evaluated for anticancer activity against human cancer cell lines. The results indicated that specific modifications led to increased potency, suggesting a pathway for developing new anticancer drugs .
- Antimicrobial Evaluation : A study focused on the antimicrobial efficacy of various triazinoindole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The research emphasized the need for further exploration into structure-activity relationships .
- Agricultural Application Research : Trials conducted on selected Acetamide derivatives showed promising results as herbicides in controlling weed growth without adversely affecting crop yield. This highlights their potential role in integrated pest management strategies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the triazinoindole-acetamide backbone but differ in substituents on the triazinoindole core or the N-alkyl/aryl group. Key comparisons are summarized below:
Physicochemical and Spectral Properties
- Electron-Withdrawing Groups: The nitro-substituted analog (2-nitrophenyl, ) exhibits distinct IR peaks at 1682 cm⁻¹ (C=O) and 1504 cm⁻¹ (NO₂ asymmetric stretch), suggesting altered electronic properties compared to the target compound.
- Lipophilicity: The benzyl-substituted triazinoindole () and isoamyl group in the target compound increase logP values, favoring membrane penetration.
- Fluorine Effects : The 8-fluoro analog () likely shows improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
Biological Activity
Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- is a complex organic compound with significant biological activity attributed to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Overview
The compound features an acetamide group linked to a thioether and an indole derivative with triazine moiety. Its molecular formula is C₁₈H₂₃N₅OS, with a molecular weight of approximately 371.5 g/mol. The presence of the indole nucleus is particularly noteworthy due to its known biological activities.
The biological activity of this compound is largely influenced by its ability to interact with various molecular targets. The indole structure can bind to multiple receptors and enzymes, potentially inhibiting their activity. For example:
- Antimicrobial Activity : The compound may inhibit DNA replication in microbial cells, leading to antimicrobial effects.
- Enzyme Inhibition : It has shown potential as an inhibitor of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism .
Antitumor Activity
Preliminary studies indicate that Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)- exhibits cytotoxicity against various cancer cell lines. This activity is likely due to its ability to induce apoptosis in cancer cells. For instance, related compounds have demonstrated IC₅₀ values indicating potent anticancer properties.
Antimicrobial Properties
Research suggests that this compound possesses antimicrobial properties against certain bacterial strains. Its structural components allow it to disrupt bacterial cell functions effectively.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Similar derivatives have been shown to modulate inflammatory pathways, suggesting that this compound may have therapeutic applications in inflammatory diseases.
Data Table: Biological Activities Overview
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated significant cell death at concentrations correlating with the structural characteristics of the compound.
- Inhibition Studies : Compounds similar in structure were tested for their inhibitory effects on α-glucosidase and α-amylase enzymes. The findings showed that derivatives with specific substituents exhibited IC₅₀ values lower than standard drugs like acarbose, indicating enhanced efficacy .
- Molecular Docking Simulations : These simulations provided insights into the binding affinities of the compound towards target enzymes. The results demonstrated favorable binding interactions with key residues involved in enzyme activity modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
